

synthesis of Chlorosphaerolactylate B from 12-Bromododecanoic acid

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Compound Focus: 12-Bromododecanoic Acid

CAS No.: 73367-80-3

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Comprehensive Synthesis Protocol

The following section details the practical laboratory synthesis of Chlorosphaerolactylate B, adapted from established research protocols [1] [2].

Required Equipment and Reagents

Equipment:

- **NMR Spectrometer:** Bruker Avance III HD 300 (or equivalent) for structural confirmation.
- **Mass Spectrometer:** Agilent Technologies LC/MSD TOF with electrospray ionization (or equivalent) for mass confirmation.
- **Chromatography Equipment:** Materials for Thin Layer Chromatography (TLC) and flash column chromatography.
- **Standard Lab Glassware:** Round-bottom flasks, separation funnels, etc.

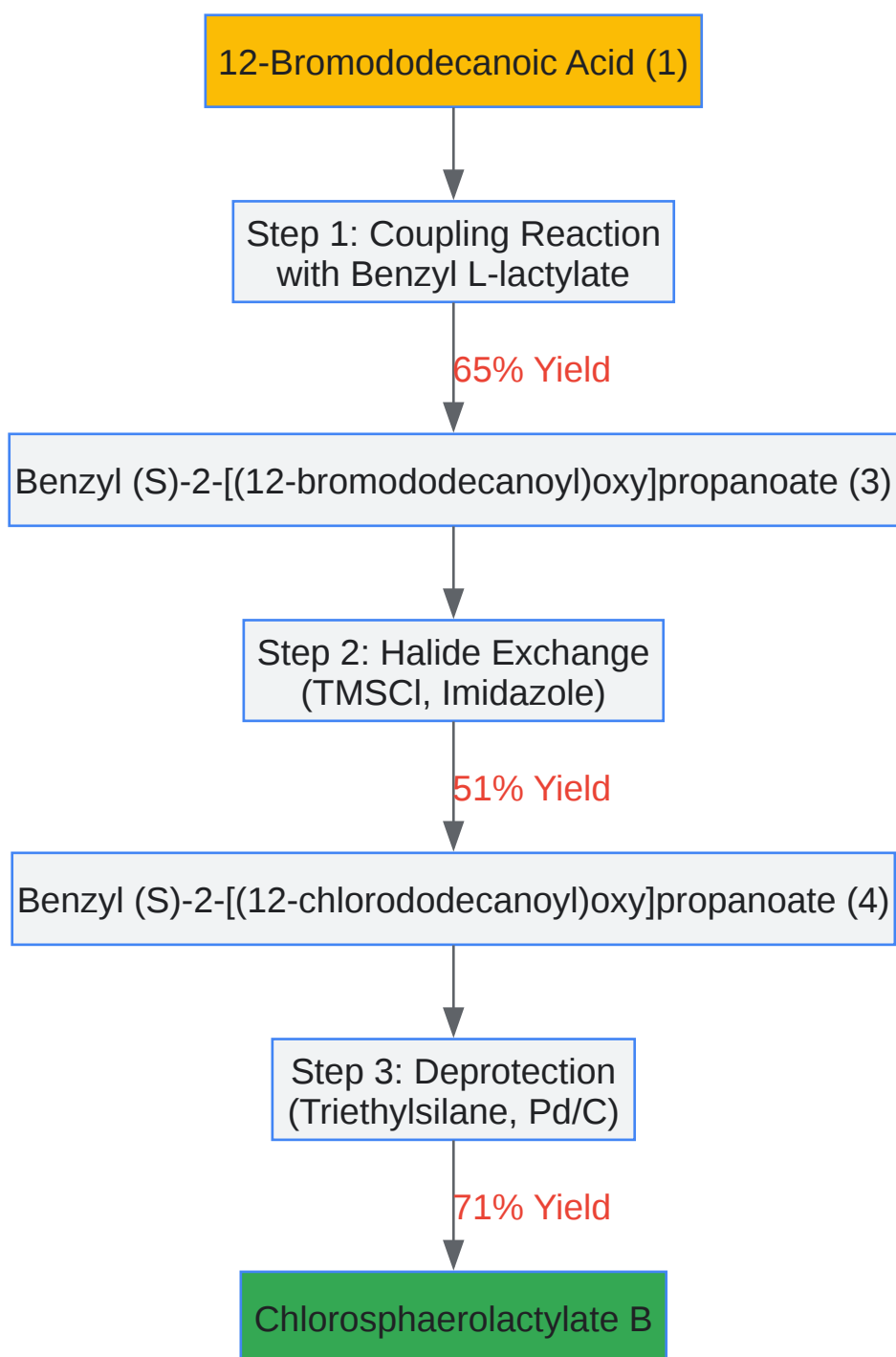
Reagents:

- Starting Material: **12-Bromododecanoic acid** [3]
- Reagents: Benzyl L-lactylate, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), Imidazole, TMSCl (Trimethylsilyl chloride), Triethylsilane, Pd/C (Palladium on carbon).

- Solvents: Dry Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate, Hexane.

Step-by-Step Synthetic Procedure

The synthesis proceeds through three key steps: coupling, halide exchange, and deprotection [4] [2]. The workflow is as follows:



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Step 1: Synthesis of Benzyl (S)-2-[(12-bromododecanoyl)oxy]propanoate (3)

- **Reaction:** Add **12-bromododecanoic acid 1** (0.50 g, 1.79 mmol) to a solution in dry DCM (6 mL). Sequentially add benzyl L-lactylate **2** (0.47 g, 2.67 mmol), DMAP (23 mg, 0.19 mmol), and DCC (0.41 g, 1.98 mmol).
- **Stirring:** Stir the reaction mixture for 6 hours at room temperature.
- **Work-up:** Filter the precipitated dicyclohexyl urea over a celite pad, eluting with ethyl acetate (50 mL). Wash the filtrate with 0.5 M HCl (2 × 50 mL) and saturated NaHCO₃ solution (2 × 50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography (Ethyl Acetate/Hexane, 1:40) to obtain compound **3** as a yellow oil.
- **Yield:** 0.51 g (65%) [2].

Step 2: Synthesis of Benzyl (S)-2-[(12-chlorododecanoyl)oxy]propanoate (4)

- **Reaction:** Treat compound **3** (0.51 g, 1.17 mmol) with imidazole (0.16 g, 2.34 mmol), TMSCl (0.19 mL, 1.51 mmol), and DMF (0.20 mL) in a sealed tube.
- **Heating:** Heat the reaction mixture at 90°C for 7 hours.
- **Work-up & Purification:** After cooling, filter the mixture over a pad of silica gel, eluting with DCM. Concentrate the filtrate and purify the residue by flash column chromatography (Ethyl Acetate/Hexane, 1:40) to obtain compound **4** as a yellow oil.
- **Yield:** 0.23 g (51%) [2].

Step 3: Synthesis of (S)-2-[(12-Chlorododecanoyl)oxy]propanoic acid (Chlorosphaerolactylate B)

- **Reaction:** Suspend compound **4** (0.23 g, 0.60 mmol) and 10% Pd/C (0.04 g) in degassed ethyl acetate (15 mL). Add triethylsilane (0.48 mL, 3.00 mmol).
- **Stirring:** Stir the reaction mixture at room temperature overnight.
- **Work-up:** Filter the mixture over celite to remove the catalyst.
- **Purification:** Concentrate the filtrate and purify the residue by flash column chromatography (Ethyl Acetate/Hexane, 1:1) to yield **Chlorosphaerolactylate B** as a white solid.
- **Yield:** 0.13 g (71%) [2].

Analytical Data for Quality Control

Compare your synthesized compound against the following reference data for quality assurance.

Compound	¹ H NMR (300 MHz, CDCl ₃) Key Peaks (δ, ppm)	¹³ C NMR (75.5 MHz, CDCl ₃) Key Peaks (δ, ppm)	HRMS (ESI+) m/z
Chlorosphaerolactylate B	1.27-1.44 (m, 14H), 1.53 (d, 3H, J=7.1 Hz), 3.53 (t, 2H, J=6.8 Hz), 5.11 (q, 1H, J=7.1 Hz) [2].	16.9, 24.8, 26.9, 28.9, 29.0, 29.2, 29.38, 29.43, 29.45, 32.7, 33.9, 45.2, 67.9, 173.3 [2].	Calculated for C ₁₅ H ₂₈ ³⁵ ClO ₄ [M+H] ⁺ : 397.2127; Found: 397.2140 [2].

Biological Efficacy Assessment

The antimicrobial and antibiofilm efficacy of synthetic Chlorosphaerolactylate B was rigorously tested in vitro and in a highly relevant in vivo porcine model [5] [4].

Summary of Antimicrobial Activity

The table below summarizes the key quantitative results from efficacy testing.

Assay Type	Test Organism	Key Metric	Result
In Vitro	<i>Staphylococcus aureus</i> S54F9	Minimal Inhibitory Concentration (MIC)	256 mg/L [5] [4]
In Vitro	Coagulase-negative <i>Staphylococcus</i> FI31	Minimal Biofilm Inhibitory Concentration (MBIC)	74 mg/L [5] [4]
In Vivo	<i>Staphylococcus aureus</i> S54F9	Bacterial Load on Implant (Mean CFU)	Group A (Treatment): ~5.25 x 10 ¹ CFU (2 positive animals). Group B (Control): 1.9 x 10 ⁵ CFU [5] [4]

In Vivo Protocol: Porcine Osteomyelitis Model

This detailed methodology demonstrates how to evaluate the compound's efficacy in preventing implant-associated infection [4] [1].

- **Animal Model:** 12 female pigs allocated into 3 groups (n=4 each).
- **Surgery:** An implant cavity (IC) is drilled into the right tibia of each animal.
- **Inoculation & Treatment:** The cavity is inoculated with 10 μ L containing one of the following and a steel implant is inserted:
 - **Group A (Treatment):** 10⁴ CFU of *S. aureus* + 11.79 mg synthetic Chlorosphaerolactylate B.
 - **Group B (Infection Control):** 10⁴ CFU of *S. aureus*.
 - **Group C (Negative Control):** Pure saline.
- **Study Endpoint:** Animals are euthanized 5 days post-inoculation.
- **Analysis:** Macroscopic and microscopic pathology, bacterial culture from tissue and implants (via sonication), and immunohistochemistry to detect *S. aureus* [4] [1].

Results and Conclusion

- **Efficacy:** All Group B animals developed severe bone infection with high bacterial counts on implants (mean 1.9×10^5 CFU). In stark contrast, Group A animals treated with Chlorosphaerolactylate B were largely protected, with two animals showing only very low bacterial counts (6.7×10^1 and 3.8×10^1 CFU) and the rest being culture-negative. The pathological bone area in Group A was similar to the uninfected saline controls (Group C) [5] [4].
- **Conclusion:** Synthetic Chlorosphaerolactylate B, produced via this efficient three-step synthesis, demonstrates significant potential as a novel antimicrobial and **antibiofilm compound for preventing implant-associated infections** [5] [4].

Key Considerations for Application

- **Scalability:** This synthetic route has been successfully scaled to produce 0.5 g of final product for biological testing, indicating its practicality for providing material for further research [5].
- **Biofilm Focus:** The compound's MBIC being lower than its MIC is a promising finding, suggesting it may be particularly effective against the challenging biofilm mode of growth [4].
- **In Vivo Relevance:** The demonstrated efficacy in a sophisticated porcine model, which closely mimics human implant-associated osteomyelitis, strongly supports its therapeutic potential and warrants further investigation [5] [4].

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